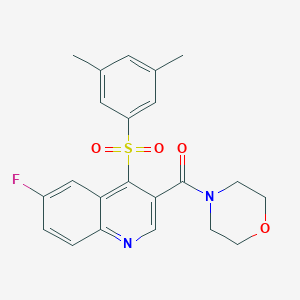
(4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and detailed research findings.
Chemical Structure
The compound's structure is characterized by a quinoline core substituted with a morpholino group and a sulfonyl moiety. The presence of a fluorine atom at the 6-position of the quinoline ring enhances its pharmacological properties.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, research highlighted the ability of similar compounds to inhibit the WNT/β-catenin signaling pathway, which is crucial in various cancers, including colon cancer. The compound showed promising results in inhibiting cell growth in vitro with an EC50 value indicating effective potency against specific cancer cell lines .
- A structure-activity relationship (SAR) analysis demonstrated that modifications to the sulfonyl and morpholino groups could enhance anticancer efficacy. For example, compounds with specific substituents on the phenyl ring exhibited improved binding affinity to target proteins involved in tumorigenesis .
-
Antimicrobial Properties
- The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
- A comparative study found that derivatives with similar structural features had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating that further optimization could lead to more potent antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study involving HCT116 colon cancer cells, the compound demonstrated an EC50 value of 7.1 ± 0.6 µM, indicating significant cytotoxicity. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, suggesting moderate antibacterial activity. Modifications to the sulfonyl group were found to enhance this activity significantly .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how structural modifications can affect the biological activity of this class of compounds:
| Modification | Biological Activity | Remarks |
|---|---|---|
| Fluorine at 6-position | Enhanced potency against cancer cells | Increases lipophilicity |
| Sulfonyl group variation | Altered antimicrobial efficacy | Essential for binding interactions |
| Morpholino substitution | Improved solubility and bioavailability | Facilitates cellular uptake |
科学研究应用
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
A study published in RSC Advances examined a series of quinoline derivatives for their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that specific derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL, suggesting strong antibacterial potential .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
Anti-inflammatory Properties
The compound also shows promise in anti-inflammatory applications. Tetrahydroquinoline derivatives have been studied for their ability to modulate inflammatory pathways through selective phosphodiesterase inhibition.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have indicated favorable bioavailability profiles for quinoline derivatives. For instance, related compounds demonstrated oral bioavailability rates of approximately 48% in mice and 32% in rats, suggesting potential for development as oral therapeutic agents.
Potential in Cancer Therapy
Quinoline derivatives are being explored for their anticancer properties. The ability to target specific cancer cell lines and inhibit tumor growth has been observed in various studies.
Case Study: Antitumor Activity
Research has indicated that certain quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This mechanism highlights their potential as chemotherapeutic agents .
Summary of Biological Activities
The following table summarizes the biological activities associated with (4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone:
属性
IUPAC Name |
[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-14-9-15(2)11-17(10-14)30(27,28)21-18-12-16(23)3-4-20(18)24-13-19(21)22(26)25-5-7-29-8-6-25/h3-4,9-13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYIRXNNMESJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













